2,2-Dimethyl-3,3-diphenylaziridine
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Overview
Description
2,2-Dimethyl-3,3-diphenylaziridine is a chemical compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its unique structural features, which include two methyl groups and two phenyl groups attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,3-diphenylaziridine typically involves the reaction of this compound precursors with suitable reagents under controlled conditions. One common method involves the reaction of this compound with sodium bisulfite or sulfite, which leads to the formation of gem-disubstituted taurines . The regioselectivity of this reaction is influenced by the nucleophile and the structure of the aziridine substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,3-diphenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bisulfite, sodium sulfite, and other nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include gem-disubstituted taurines and other derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Dimethyl-3,3-diphenylaziridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and drug precursors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,3-diphenylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to ring-opening and the formation of new chemical bonds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dimethyl-3,3-diphenylaziridine include other aziridines such as 2-methyl-2-phenylaziridine and 2,2-diphenylaziridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and phenyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
56062-75-0 |
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Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
2,2-dimethyl-3,3-diphenylaziridine |
InChI |
InChI=1S/C16H17N/c1-15(2)16(17-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,17H,1-2H3 |
InChI Key |
YVVZQZBESJPFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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